molecular formula C13H16O4S B13555915 2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate

2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate

Katalognummer: B13555915
Molekulargewicht: 268.33 g/mol
InChI-Schlüssel: RGELHMACRWELNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate is a chemical compound known for its unique spirocyclic structure. This compound is often used in various chemical reactions and research applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate typically involves the reaction of 2-oxaspiro[3.3]heptane with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .

Wissenschaftliche Forschungsanwendungen

2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The spirocyclic structure provides rigidity and stability, making it a valuable scaffold in molecular design.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Oxaspiro[3.3]heptane: Lacks the sulfonate group, making it less reactive in substitution reactions.

    4-Methylbenzenesulfonate Esters: These compounds have similar reactivity but lack the spirocyclic structure, which can affect their stability and rigidity.

Uniqueness

2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate is unique due to its combination of a spirocyclic structure and a sulfonate group. This combination provides both stability and reactivity, making it a versatile compound in various chemical and biological applications.

Eigenschaften

Molekularformel

C13H16O4S

Molekulargewicht

268.33 g/mol

IUPAC-Name

2-oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H16O4S/c1-10-2-4-12(5-3-10)18(14,15)17-11-6-13(7-11)8-16-9-13/h2-5,11H,6-9H2,1H3

InChI-Schlüssel

RGELHMACRWELNF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC3(C2)COC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.